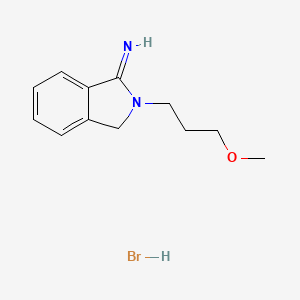

2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

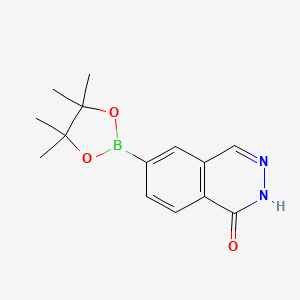

“2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide” is a chemical compound that belongs to the class of isoindolin-1-imines . Isoindolin-1-imines have attracted considerable attention due to their significant therapeutic and biological activities .

Synthesis Analysis

The synthesis of isoindolin-1-imine derivatives, such as “2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide”, can be achieved through a catalyst-free, one-pot method . This method involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . The reaction provides the corresponding products from various substrates at room temperature in an aqueous medium with excellent yields (90–98%) via easy purification .Molecular Structure Analysis

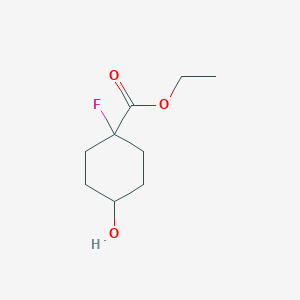

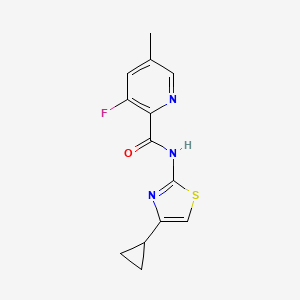

The molecular formula of “2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide” is C12H17N2O . Its average mass is 205.276 Da and its monoisotopic mass is 205.133545 Da .Chemical Reactions Analysis

The synthesis of isoindolin-1-imine derivatives is based on nucleophilic addition reactions from the substrates and have adjacent substituted formyl or cyano groups in the benzene ring . These reactions often suffer from certain limitations with respect to yield, multistep strategies, or reaction conditions .Scientific Research Applications

Catalyst-free Synthesis of Isoindolin-1-imine Derivatives

Isoindolin-1-imine derivatives, including 2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide, can be synthesized via a catalyst-free, one-pot method. This method involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound . This efficient and convenient reaction provides the corresponding products from various substrates at room temperature in an aqueous medium with excellent yields .

SHP2 Inhibitor

The compound can serve as an inhibitor of SHP2, a protein tyrosine phosphatase also referred to as PTPN11, PTP-1D, or PTP-2C . SHP2 is a signaling molecule that regulates various cellular functions, including cell growth, differentiation, cell cycle, and oncogenic transformation . The compound can be used in the prevention or treatment of diseases associated with the abnormal activity of SHP2 .

Anti-Tobacco Mosaic Virus Agent

Isoindolin-1-imine derivatives have shown potential as anti-Tobacco Mosaic Virus (TMV) agents . These compounds can be used in the development of treatments for plant diseases caused by TMV .

Antibacterial Agent

Isoindolin-1-imine derivatives have been found in sun-cured tobacco and have shown antibacterial properties . These compounds can potentially be used in the development of new antibacterial agents .

Mechanism of Action

Target of Action

Isoindolines, a family of compounds to which this compound belongs, have been found to interact with the human dopamine receptor d2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including motor control, reward, and reinforcement.

Mode of Action

Isoindolines are known to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s activity, leading to changes in the downstream signaling pathways.

Biochemical Pathways

Given its potential interaction with the dopamine receptor d2, it may influence the dopaminergic signaling pathway . This pathway plays a critical role in various neurological processes, and its dysregulation is associated with several neurological disorders, including Parkinson’s disease and schizophrenia.

Pharmacokinetics

Isoindolines were tested in silico to predict their affinities and some pharmacokinetic parameters

Result of Action

Future Directions

The development of novel and simple methods for the synthesis of isoindolin-1-imine analogs, like “2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide”, is still a focus of research due to their potential biological activities . Future research may explore other substrates for multi-component reactions for the synthesis of isoindolin-1-imine analogs .

properties

IUPAC Name |

2-(3-methoxypropyl)-3H-isoindol-1-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.BrH/c1-15-8-4-7-14-9-10-5-2-3-6-11(10)12(14)13;/h2-3,5-6,13H,4,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAJWDGMOYHSSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2=CC=CC=C2C1=N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxypropyl)isoindolin-1-imine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2951576.png)

![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2951579.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2951583.png)

![(1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B2951584.png)

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid](/img/structure/B2951585.png)

![6-ethyl-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951586.png)